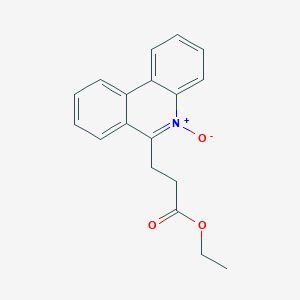
6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide is a complex organic compound with a unique structure that includes a phenanthridine moiety, a propanoic acid ester, and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate nitrogen source.
Introduction of Propanoic Acid Ester: The propanoic acid ester group can be introduced via esterification reactions using ethyl alcohol and propanoic acid derivatives.
Oxidation: The final step involves the oxidation of the phenanthridine core to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxide group or other parts of the molecule.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Properties
CAS No. |
189949-13-1 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
ethyl 3-(5-oxidophenanthridin-5-ium-6-yl)propanoate |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(20)12-11-17-15-8-4-3-7-13(15)14-9-5-6-10-16(14)19(17)21/h3-10H,2,11-12H2,1H3 |
InChI Key |
IXIQGYRKDZIEPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=[N+](C2=CC=CC=C2C3=CC=CC=C31)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
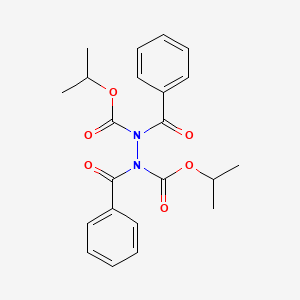
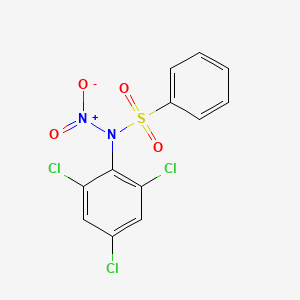
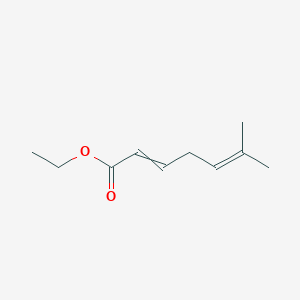
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
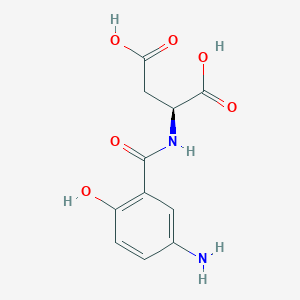
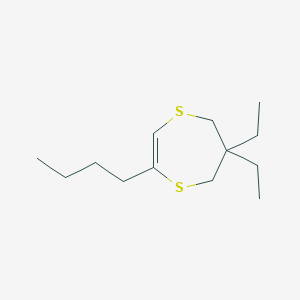
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
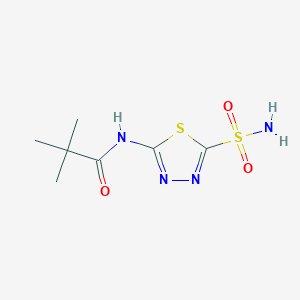
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)

![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
